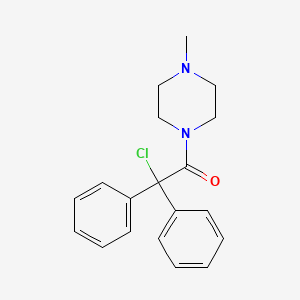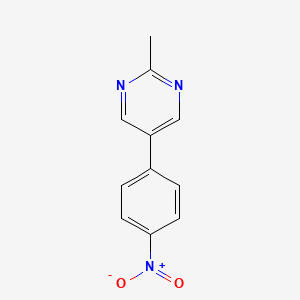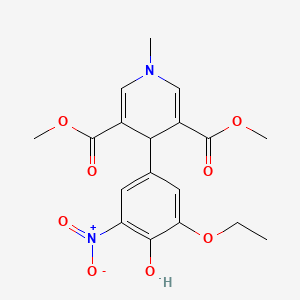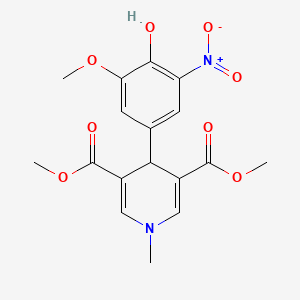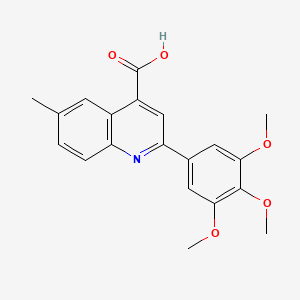
6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a methyl group at the 6-position, a trimethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids. This reaction is known for its mild conditions and high functional group tolerance .
Another method involves the Grignard reaction, where 3-(3,4,5-trimethoxyphenyl)quinoline-2-carbaldehyde is reacted with a Grignard reagent, followed by hydrogenation with palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as Pd/C.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: MnO2 in an organic solvent.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Ester or amide derivatives of the original compound.
Scientific Research Applications
6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to the active sites of enzymes and receptors. For instance, the compound can inhibit tubulin polymerization by binding to the colchicine binding site, thereby disrupting microtubule dynamics and exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-phenylquinoline-4-carboxylic acid: Known for its antirheumatic effects.
2-Phenylquinoline-4-carboxylic acid: Exhibits antipsychotic and antiallergic activities.
3,4,5-Trimethoxyphenyl derivatives: Display a wide range of biological activities, including anticancer, antifungal, and antiviral properties.
Uniqueness
6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
6-methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-11-5-6-15-13(7-11)14(20(22)23)10-16(21-15)12-8-17(24-2)19(26-4)18(9-12)25-3/h5-10H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKZKGZNKNLBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B3748853.png)


![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B3748878.png)
METHANONE](/img/structure/B3748879.png)
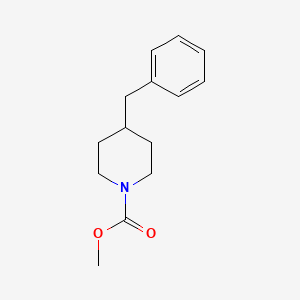
![1-[4-(benzyloxy)phenyl]-4-cinnamoylpiperazine](/img/structure/B3748907.png)
![1,4-bis[(3,4-dichlorophenyl)acetyl]-1,4-diazepane](/img/structure/B3748912.png)
![(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE](/img/structure/B3748913.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B3748916.png)
